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Compound of Interest

Compound Name: Mito-TRFS

Cat. No.: B8195963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Mito-TRFS is a pioneering "off-on" fluorescent probe designed for the specific detection and

imaging of mitochondrial thioredoxin reductase (TrxR2) activity within living cells.[1][2][3] Its

ability to selectively report on the activity of this crucial mitochondrial enzyme has made it an

invaluable tool in studying mitochondrial redox biology and its implications in various

pathological conditions, including neurodegenerative diseases like Parkinson's disease.[2][3]

This technical guide provides a comprehensive overview of the chemical structure, synthesis,

and detailed experimental protocols for the application of Mito-TRFS.

Chemical Structure and Properties
Mito-TRFS is a complex organic molecule comprising three key functional domains: a

naphthalimide fluorophore, a mitochondria-targeting triphenylphosphonium (TPP) cation, and a

1,2-dithiolane-based recognition moiety for TrxR2.

Table 1: Physicochemical and Spectroscopic Properties of Mito-TRFS
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Property Value

Chemical Formula C₃₈H₃₄IN₂O₅PS₂

Molecular Weight 820.70 g/mol

CAS Number 1859102-62-7

Appearance Light yellow to green-yellow solid

Solubility Soluble in DMSO (up to 5 mg/mL)

Absorption Max (λₘₐₓ) ~375 nm (in TE buffer)

Emission Max (λₑₘ) ~480 nm (in TE buffer, Quantum Yield, φ = 0.34)

Excitation (Ex) 486 nm (for imaging the "on" state)

Emission (Em) 525 nm (after reaction with TrxR2)

Absorption Shift (Post-reaction)
Red-shifted to ~438 nm upon reaction with

TrxR2

Emission Shift (Post-reaction)
Shifts to ~540 nm upon reaction with TrxR2

(Quantum Yield, φ = 0.19)

Synthesis of Mito-TRFS
The synthesis of Mito-TRFS is a multi-step process that involves the preparation of two key

intermediates, followed by their coupling. The overall reported yield for the final coupling step is

approximately 10%.

Synthesis Pathway Overview
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A high-level overview of the synthetic strategy for Mito-TRFS.

Detailed Methodologies
1. Synthesis of Intermediate 6 (Naphthalimide-TPP moiety):

Step 1: Synthesis of 6-Amino-2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione.

4-Amino-1,8-naphthalic anhydride is reacted with 3-amino-1-propanol in a suitable solvent

such as ethanol or 2-methoxyethanol under reflux conditions.

The product is typically purified by recrystallization.

Step 2: Bromination.
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The hydroxyl group of the product from Step 1 is converted to a bromide, for example,

using a reagent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) in an

appropriate solvent.

Step 3: Synthesis of the Triphenylphosphonium Salt.

The resulting bromo-functionalized naphthalimide is reacted with triphenylphosphine in a

high-boiling solvent like toluene or xylene at an elevated temperature to yield the

triphenylphosphonium salt (Intermediate 6).

2. Synthesis of Intermediate 2 (1,2-Dithiolan-4-ol):

This intermediate is a cyclic disulfide. A common method for the synthesis of substituted 1,2-

dithiolanes involves the oxidative cyclization of a corresponding 1,3-dithiol.

For example, 1,3-dimercapto-2-propanol can be oxidized using a mild oxidizing agent like

iodine or air in the presence of a base to form 1,2-dithiolan-4-ol (Intermediate 2).

3. Final Synthesis of Mito-TRFS:

Intermediate 6 is reacted with diphosgene in the presence of a non-nucleophilic base such

as N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent like dichloromethane (DCM).

This reaction forms a reactive chloroformate intermediate.

Intermediate 2 is then added to the reaction mixture, which couples with the chloroformate to

form the final product, Mito-TRFS.

The crude product is purified by silica gel column chromatography to yield Mito-TRFS.

Mechanism of Action: "Off-On" Fluorescence
The fluorescence of the naphthalimide core in Mito-TRFS is initially quenched. The detection

mechanism relies on a specific reaction with active thioredoxin reductase (TrxR2) in the

presence of its cofactor NADPH.
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The "off-on" sensing mechanism of Mito-TRFS for TrxR2 detection.

The process involves:

Recognition and Reduction: The 1,2-dithiolane ring of Mito-TRFS is recognized and reduced

by the active selenocysteine-containing catalytic site of TrxR2.

Disulfide Bond Cleavage: This enzymatic reduction leads to the cleavage of the disulfide

bond, forming a dithiol intermediate.

Intramolecular Cyclization: The newly formed thiol group undergoes a rapid intramolecular

cyclization (a cyclization-elimination reaction).

Fluorophore Release: This cyclization releases the highly fluorescent naphthalimide-TPP

fluorophore, resulting in a significant increase in fluorescence intensity (a "turn-on"

response).

Experimental Protocols
Live-Cell Imaging of Mitochondrial TrxR2 Activity
This protocol provides a general guideline for using Mito-TRFS to image mitochondrial TrxR2

activity in adherent mammalian cells, such as HeLa cells. Optimization may be required for

different cell types and experimental conditions.
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1. Cell Culture
(e.g., HeLa cells on glass-bottom dishes)

2. Prepare Mito-TRFS Solution
(1 µM in serum-free medium)

3. Incubation
(2 hours at 37°C)

4. Washing
(Wash with PBS or fresh medium)

5. Confocal Microscopy
(Ex: ~488 nm, Em: 500-550 nm)

6. Image & Data Analysis

Click to download full resolution via product page

Workflow for live-cell imaging of mitochondrial TrxR2 using Mito-TRFS.

Materials:

Mito-TRFS probe

Anhydrous Dimethyl sulfoxide (DMSO)

Cell culture medium (serum-free for staining)

Phosphate-buffered saline (PBS)
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Adherent mammalian cells (e.g., HeLa)

Glass-bottom imaging dishes or plates

Confocal microscope with environmental control (37°C, 5% CO₂)

Procedure:

Cell Preparation:

Seed cells onto glass-bottom imaging dishes at an appropriate density to reach 60-80%

confluency on the day of the experiment.

Culture cells under standard conditions (37°C, 5% CO₂).

Preparation of Mito-TRFS Staining Solution:

Prepare a 1 mM stock solution of Mito-TRFS in anhydrous DMSO. Store at -20°C for

short-term or -80°C for long-term storage, protected from light and moisture.

On the day of the experiment, dilute the stock solution to a final working concentration of 1

µM in pre-warmed, serum-free cell culture medium. It is important to use serum-free

medium during staining to avoid non-specific binding.

Staining of Cells:

Remove the culture medium from the cells and wash once with pre-warmed PBS.

Add the 1 µM Mito-TRFS staining solution to the cells, ensuring the entire cell monolayer

is covered.

Incubate the cells for 2 hours at 37°C in a CO₂ incubator.

Washing:

After incubation, remove the staining solution and wash the cells two to three times with

pre-warmed PBS or fresh, complete culture medium to remove any unbound probe.
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Imaging:

Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.

Immediately transfer the dish to a confocal microscope equipped with a live-cell imaging

chamber.

Image the cells using an appropriate laser line for excitation (e.g., 488 nm) and collect the

emission in the green channel (e.g., 500-550 nm).

For mitochondrial co-localization studies, a mitochondrial counterstain such as

MitoTracker™ Red CMXRos can be used following the manufacturer's protocol.

Data Analysis:

Analyze the fluorescence intensity within the mitochondria to quantify TrxR2 activity.

Compare the fluorescence signals between different experimental groups (e.g., control vs.

drug-treated cells).

Conclusion
Mito-TRFS stands as a powerful and specific tool for the real-time visualization of

mitochondrial thioredoxin reductase 2 activity in living cells. Its well-defined chemical structure,

coupled with a clear "off-on" fluorescence mechanism, allows for sensitive and selective

detection. The synthetic route, though multi-stepped, is achievable with standard organic

chemistry techniques. The provided experimental protocol offers a solid foundation for

researchers to employ Mito-TRFS in their investigations into mitochondrial redox signaling and

its role in health and disease, paving the way for new discoveries and potential therapeutic

interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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